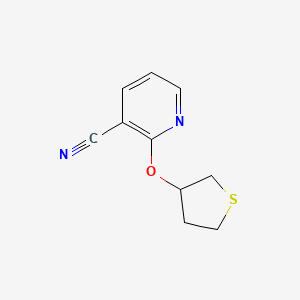

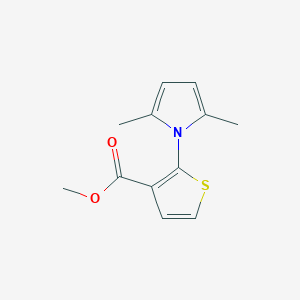

![molecular formula C16H9ClN4O3S B2994020 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-91-8](/img/structure/B2994020.png)

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a compound that has been synthesized and tested for its antitubercular activity . The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (5) was obtained in 62% yield by treating 4 with cyanogen bromide (CNBr) in methanol . The coupling reaction between 5 and crude acyl chlorides was achieved in the presence of sodium hydride in dry THF to afford the desired products in 30-62% yield .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring system, which is known to exert a wide variety of pharmacological activities . The compound also contains a nitro-substituted heteroaromatic ring attached to the amide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . These reactions were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound is involved in the synthesis of novel heterocyclic compounds, including derivatives that have shown promising biological activities. For instance, its synthesis has been reported in the context of generating new 1,2,4-triazole derivatives and 1,3,4-oxadiazole derivatives, which were evaluated for antimicrobial activities. These efforts highlight its utility in creating new molecules with potential therapeutic applications (Bektaş et al., 2007), (Idrees et al., 2019).

Biological Activities

- Research has been conducted to evaluate the biological activities of compounds derived from or related to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine. For example, studies have shown that certain derivatives exhibit significant antimicrobial properties against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007), (Idrees et al., 2019).

Potential for Nematicidal Activities

- Some studies have explored the compound's derivatives for their nematocidal activities, indicating its potential application in agricultural pest management. This suggests the versatility of the compound in contributing to the synthesis of agents that could be useful in controlling nematode pests (Liu et al., 2022).

Anticancer and Antiangiogenic Effects

- There is research indicating that derivatives of this compound have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These findings point towards its potential role in the development of new anticancer therapies (Chandrappa et al., 2010).

Chemical Synthesis Techniques

- The compound and its derivatives have also been utilized in developing novel chemical synthesis techniques, demonstrating its relevance in advancing synthetic chemistry methodologies. This includes the facilitation of efficient synthesis approaches for creating diverse heterocyclic structures (Ramazani & Rezaei, 2010).

Wirkmechanismus

Zukünftige Richtungen

The compound “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” and its derivatives are candidates for the development of novel antitubercular agents . Future research will likely focus on further exploring the mechanism of action of these compounds and their potential applications in the treatment of tuberculosis .

Eigenschaften

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O3S/c17-9-3-1-8(2-4-9)14-20-21-15(24-14)19-16-18-10-5-11-12(23-7-22-11)6-13(10)25-16/h1-6H,7H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSXNHUEXQJEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NN=C(O4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)